molecular formula C21H16ClN3O B11142405 2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11142405
M. Wt: 361.8 g/mol
InChI Key: LAWGIMNNALDCMO-UHFFFAOYSA-N
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Description

2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group attached to a methyl-phenylimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This method ensures high yields and consistent product quality. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific chloro-substituted benzamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H16ClN3O/c1-14-11-12-25-18(13-14)23-19(15-7-3-2-4-8-15)20(25)24-21(26)16-9-5-6-10-17(16)22/h2-13H,1H3,(H,24,26)

InChI Key

LAWGIMNNALDCMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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